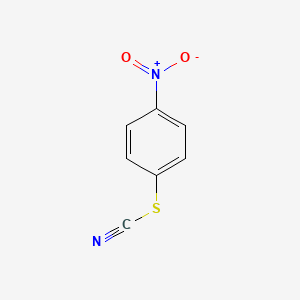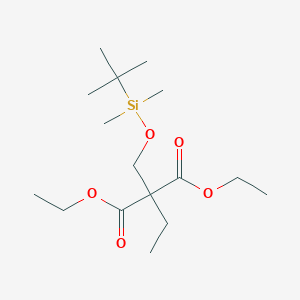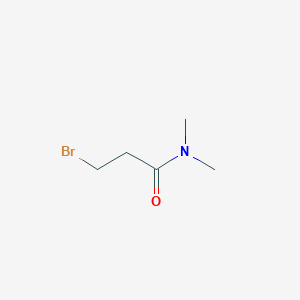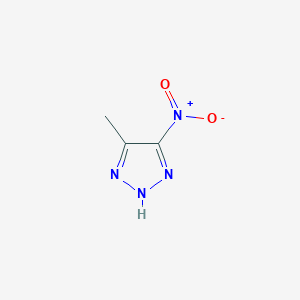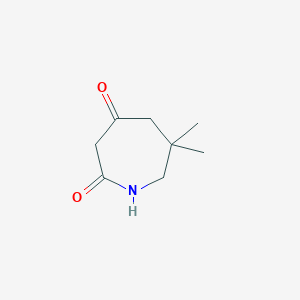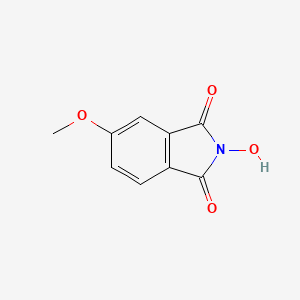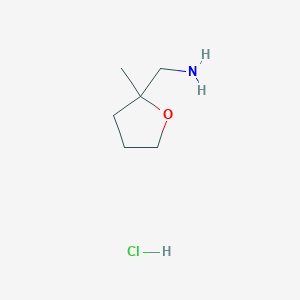
1-(2-Methyloxolan-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
“1-(2-Methyloxolan-2-yl)methanamine hydrochloride” is a chemical compound that belongs to the class of amines. Its IUPAC name is N-methyl-1-(2-methyltetrahydrofuran-2-yl)methanamine hydrochloride . The CAS Number is 2287273-05-4 .
Molecular Structure Analysis
The InChI code for “1-(2-Methyloxolan-2-yl)methanamine hydrochloride” is 1S/C7H15NO.ClH/c1-7(6-8-2)4-3-5-9-7;/h8H,3-6H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Methyloxolan-2-yl)methanamine hydrochloride” is 165.66 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemical Compounds
- 1-(2-Methyloxolan-2-yl)methanamine hydrochloride is used in the synthesis and characterization of novel chemical compounds. For example, a study demonstrated its use in the synthesis of a novel 1,3-Dithiolane compound, which was confirmed through various techniques like NMR and X-ray diffractions (Zhai Zhi-we, 2014).
Development of Imaging and Photocytotoxic Agents 2. It plays a role in the development of imaging agents and photocytotoxicity in red light. Iron(III) complexes involving derivatives of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride were studied for their ability to be ingested in cells and interact with DNA, showcasing potential in cellular imaging and cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Catalytic Applications in Organic Chemistry 3. This compound is integral in catalytic applications in organic chemistry, specifically in the synthesis of pincer palladacycles, which have shown promising activity and selectivity in certain reactions (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Antimicrobial and Anticancer Studies 4. It is used in the design and synthesis of metal complexes with antimicrobial and anticancer activities. These complexes have been evaluated against various pathogenic strains and cancer cell lines, showing significant biological efficacy (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Corrosion Inhibition 5. Amino acid compounds derived from 1-(2-Methyloxolan-2-yl)methanamine hydrochloride are investigated for their potential as eco-friendly corrosion inhibitors, demonstrating their effectiveness in protecting materials like N80 steel in corrosive environments (Yadav, Sarkar, & Purkait, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
(2-methyloxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-7)3-2-4-8-6;/h2-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPJUBNWXECKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyloxolan-2-yl)methanamine hydrochloride | |
CAS RN |
2173991-67-6 | |
| Record name | 2-Furanmethanamine, tetrahydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



